1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride
Overview
Description
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and an ethylcarboxamide group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Substitution Reactions: The introduction of the amino group and the ethylcarboxamide group onto the cyclopentane ring is carried out through substitution reactions. Common reagents used in these reactions include amines and carboxylic acid derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylcarboxamide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-amino-N-ethylcyclopentane-1-carboxamide hydrochloride can be compared with other similar compounds, such as:
1-amino-N-methylcyclopentane-1-carboxamide hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-amino-N-propylcyclopentane-1-carboxamide hydrochloride: This compound has a propyl group instead of an ethyl group.
1-amino-N-butylcyclopentane-1-carboxamide hydrochloride: This compound has a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-amino-N-ethylcyclopentane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-10-7(11)8(9)5-3-4-6-8;/h2-6,9H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXQEOCNSICHCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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